molecular formula C10H11BrS B598998 1-Bromo-3-cyclobutylthiobenzene CAS No. 1199773-05-1

1-Bromo-3-cyclobutylthiobenzene

Cat. No.: B598998
CAS No.: 1199773-05-1
M. Wt: 243.162
InChI Key: LTCYNLBUEQSIOW-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclobutylthiobenzene (CAS: 1199773-05-1) is a brominated aromatic compound featuring a cyclobutylthio (-S-cyclobutyl) substituent at the meta position relative to the bromine atom. Its molecular formula is C₁₀H₁₁BrS, with a molecular weight of 243.16 g/mol. This compound is structurally characterized by the sulfur atom bridging the benzene ring and a strained cyclobutyl group, which introduces unique steric and electronic properties. The cyclobutylthio group’s electron-rich sulfur may enhance reactivity in nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediate synthesis.

Properties

IUPAC Name

1-bromo-3-cyclobutylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCYNLBUEQSIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)SC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682090
Record name 1-Bromo-3-(cyclobutylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-05-1
Record name 1-Bromo-3-(cyclobutylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(cyclobutylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylthiobenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclobutylthiobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclobutylthiobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-cyclobutylthiobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclobutylthiobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This interaction can lead to various downstream effects depending on the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

  • 1-Bromo-3-cyclopropylbenzene (C₉H₉Br): Features a smaller cyclopropyl group instead of cyclobutylthio. Molecular weight: 185.07 g/mol.
  • 1-Bromo-3-isopropylbenzene (C₉H₁₁Br): The isopropyl group is less sterically hindered than cyclobutylthio, favoring easier accessibility in reactions. Molecular weight: 199.09 g/mol.

Halogenated and Heteroatom-Containing Derivatives

  • 1-Bromo-3-chloro-2,4,5,6-tetramethyl-benzene (C₁₀H₁₂BrCl): Incorporates chlorine and methyl groups, increasing steric bulk and altering electronic effects. Chlorine’s electronegativity may direct reactivity differently compared to sulfur.
  • 1-Bromo-3-(trifluoromethoxy)benzene (BrC₆H₄OCF₃): The trifluoromethoxy group is strongly electron-withdrawing, contrasting with the electron-rich cyclobutylthio group. This significantly impacts reaction kinetics and regioselectivity.

Sulfur-Containing Analogues

  • 1-Bromo-3-chloro-4-(methylthio)benzene (CAS: 101084-82-6, C₇H₆BrClS): Shares a methylthio group but lacks the cyclobutyl ring. The smaller thioether substituent may reduce steric hindrance compared to the cyclobutylthio variant.

Physical and Chemical Properties

Property This compound 1-Bromo-3-cyclopropylbenzene 1-Bromo-3-(trifluoromethoxy)benzene
Molecular Formula C₁₀H₁₁BrS C₉H₉Br C₇H₄BrF₃O
Molecular Weight (g/mol) 243.16 185.07 241.01
Key Substituent Cyclobutylthio Cyclopropyl Trifluoromethoxy
Electronic Effect Electron-donating (via sulfur) Mildly electron-donating Strongly electron-withdrawing
Steric Hindrance High (strained cyclobutyl) Moderate Low

Biological Activity

1-Bromo-3-cyclobutylthiobenzene is an organobromine compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a data table summarizing its properties.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C10H11BrS
Molecular Weight 243.16 g/mol
Density 1.35 g/cm³
Boiling Point 238 °C
Melting Point Not available
Solubility Insoluble in water

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : It has shown potential against certain bacterial strains, indicating possible applications in antibiotic development.
  • Anticancer Properties : Research indicates that it may inhibit cell proliferation in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor of metabolic enzymes, which could be relevant in drug metabolism and detoxification pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Research :
    • In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis and significantly reduce cell viability at concentrations above 10 µM.
  • Enzyme Inhibition :
    • A biochemical assay demonstrated that this compound inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential implications for drug interactions and pharmacokinetics.

Research Findings

Recent findings highlight the diverse biological activities associated with this compound:

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
  • Mechanistic Insights : Studies indicate that the compound may modulate signaling pathways involved in inflammation and cell survival, such as NF-κB and MAPK pathways.

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